3-Methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Methyl-N-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid with amines under suitable conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amino-pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-N-propyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-Propyl-1H-pyrazole-5-carboxylate
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Methyl-N-propyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl and propyl groups at specific positions on the pyrazole ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-methyl-N-propyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-3-4-9-8(12)7-5-6(2)10-11-7/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
WNDOQYKSDSDIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NNC(=C1)C |
Origin of Product |
United States |
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